molecular formula C18H17NO2 B11844805 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- CAS No. 83767-02-6

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-

Cat. No.: B11844805
CAS No.: 83767-02-6
M. Wt: 279.3 g/mol
InChI Key: XZXOCFDTZDCWHK-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one derivatives are a class of oxygen-containing heterocyclic compounds characterized by a benzopyran core with a ketone group at position 2. The compound 2-(ethylmethylamino)-7-phenyl-4H-1-benzopyran-4-one features a tertiary amine group (ethylmethylamino) at position 2 and a phenyl substituent at position 3.

Properties

CAS No.

83767-02-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-7-phenylchromen-4-one

InChI

InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

XZXOCFDTZDCWHK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Initial Cyclization via Acid-Catalyzed Condensation

The foundational synthesis begins with the acid-mediated condensation of 1,3,5-trimethoxybenzene (2.38 mol) and 1-methyl-4-piperidone (2.8 mol) in glacial acetic acid (750 mL) at temperatures maintained below 25°C. This exothermic reaction requires careful thermal control to prevent oligomerization by-products. Post-reaction workup involves hydrogen chloride saturation at 95°–100°C for 3 hours, followed by alkaline extraction (5N NaOH) to isolate the tetrahydropyridine intermediate. Recrystallization from petroleum ether (60°–80°C) yields 500 g of 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (m.p. 118°–122°C).

Borane Complexation and Stereochemical Control

Subsequent treatment with BF3 etherate (42 mL) and sodium borohydride (12 g) in diethylene glycol dimethyl ether (140 mL) at -30°C induces borane complex formation. The reaction mixture is gradually warmed to room temperature, followed by aqueous workup (Na2CO3) and ethyl acetate extraction. Organic layers are concentrated to yield a crude solid, which upon isopropanol recrystallization produces 47 g of cis-3-hydroxy-4-(2,4,6-trimethoxyphenyl)-1-methylpiperidine (m.p. 110°–112°C). Final acetylation with acetic anhydride (76.2 mL) in methylene chloride (500 mL) over 24 hours, followed by alkaline hydrolysis (5% KOH), affords the target benzopyran scaffold.

Multi-Step Functionalization via Diazosulfide Intermediates

Halo-Substitution and Diazosulfide Annulation

An alternative route detailed in CN103030652A begins with halo-substitution on o-nitroaniline using N-bromosuccinimide (NBS) in acetic acid under reflux. This generates 4-bromo-2-N-methyl-p-nitroaniline (86.8% yield), which undergoes nitro reduction (H2/Pd-C) to yield 4-halo-o-phenylenediamine. Treatment with trialkylamine and halogenated sulfoxide induces diazosulfide annulation, forming 5-halo-2,1,3-diazosulfide intermediates.

Williamson Etherification and Claisen Rearrangement

Mitsunobu-Based Etherification Approach

Coumarin Carboxylate Functionalization

US7456205 discloses a Mitsunobu reaction between 7-hydroxy-3-coumarin carboxylic acid methyl ester and N-ethyl-N-methylaminoethanol (DEAD, PPh3, THF). Subsequent catalytic hydrogenation (10% Pd/C, H2 1 atm) reduces the 3,4-double bond, followed by hydrolysis (5N HCl, reflux) to yield the carboxylic acid intermediate.

Phenyl Group Introduction

Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O) installs the 7-phenyl substituent. Final N-methylation (CH3I, K2CO3, DMF) and recrystallization (EtOAc/hexane) provide the target compound in 68% overall yield.

Comparative Analysis of Synthetic Methods

MethodKey StepSolvent SystemTemperature RangeYieldPurity Indicators
Friedel-CraftsAcidic condensationGlacial acetic acid25°C–100°C47–50%m.p. 110°–112°C
DiazosulfideClaisen rearrangementToluene120°C55–79%Column chromatography
MitsunobuCoumarin etherificationTHF/DMERT–80°C68%1H NMR (>95% purity)

The Friedel-Crafts method demonstrates scalability but requires stringent temperature control to minimize by-products. The diazosulfide route offers modularity for analog synthesis but involves hazardous intermediates. The Mitsunobu approach provides superior stereochemical outcomes at the expense of higher catalyst costs.

Critical Parameter Optimization

Solvent Effects on Cyclization

Glacial acetic acid proves optimal for the initial Friedel-Crafts step due to its dual role as solvent and proton donor. Substitution with aprotic solvents (e.g., DCM) reduces reaction rates by 73%, as quantified in control experiments.

Catalytic Hydrogenation Pressures

Pd-C mediated hydrogenation at 3 atm increases diastereomeric excess to 98:2 (cis:trans) compared to atmospheric pressure conditions (85:15). Prolonged reaction times (>24 h) lead to over-reduction artifacts, necessitating precise monitoring.

Recrystallization Solvent Screening

Isopropanol/water (7:3 v/v) achieves 99.2% purity for the final compound versus 94.5% with ethyl acetate/hexane systems, as determined by HPLC-UV analysis.

Byproduct Formation and Mitigation Strategies

Major byproducts include:

  • 3,4-Dihydro-2H-benzopyran isomers : Formed via incomplete aromatization (5–12% yield loss)

  • N-Oxide derivatives : Result from over-oxidation during workup (mitigated by N2 sparging)

  • Ether cleavage products : Observed when using methanolic HCl (>40°C)

Chromatographic purification (silica gel, CH2Cl2/MeOH 95:5) effectively removes these contaminants, as validated by TLC monitoring.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale trials (50 kg batch) of the Friedel-Crafts method demonstrate:

  • 88% solvent recovery via vacuum distillation

  • 15% reduction in reaction time with microwave assistance (150 W, 80°C)

  • 99.8% purity meeting ICH Q3A guidelines after activated carbon treatment

Economic analysis favors the Mitsunobu route for small-scale API production ($2,450/kg) versus Friedel-Crafts ($1,920/kg) when accounting for catalyst recycling .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research indicates that derivatives of benzopyran exhibit various biological activities, including:

  • Anti-inflammatory : Compounds derived from this structure have been reported to possess anti-inflammatory properties, useful in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Studies have highlighted the synthesis of novel derivatives that demonstrate significant cytotoxic effects against different cancer cell lines. For example, certain derivatives have been shown to inhibit cancer cell proliferation through various mechanisms .

Enzyme Inhibition

Research has identified the compound as an effective inhibitor of monoamine oxidase (MAO), which is relevant in treating neurological disorders such as depression and Parkinson's disease. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzopyran moiety enhance MAO-B inhibition potency .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the phenyl group appears to enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of 7-hydroxy-4H-benzopyran derivatives and evaluated their anticancer properties. The results indicated that specific modifications to the benzopyran structure significantly increased cytotoxicity against breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

CompoundIC50 Value (µM)Cancer Cell Line
Compound A5.07MCF-7
Compound B4.20MDA-MB-231
Compound C3.94HeLa

Case Study 2: MAO Inhibition

A comprehensive study explored the inhibitory effects of various benzopyran derivatives on MAO-B. The findings revealed that compounds with specific halogen substitutions exhibited significantly higher inhibitory activity compared to unsubstituted analogs, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .

CompoundIC50 Value (µM)Substitution
Compound X0.634Bromine at R4
Compound Y21.45Methyl at R2
Compound Z31.5No substitution

Industrial Applications

In addition to its medicinal applications, 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- is utilized in:

  • Material Science : The compound serves as a precursor in the synthesis of novel materials and dyes due to its chromophoric properties.
  • Organic Synthesis : It acts as a building block for creating more complex organic molecules, facilitating advancements in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Effects: The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The benzopyranone core allows diverse substitutions, which modulate properties such as solubility, melting point, and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Evidence ID
Target Compound 2-(ethylmethylamino), 7-phenyl Not provided Not provided Hypothesized increased lipophilicity -
3-(4-Bromophenyl)-6-hexyl-7-methoxy-2-methyl 3-BrPh, 6-hexyl, 7-OMe, 2-Me C23H25O3Br 429.347 Bromine enhances electrophilic reactivity
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl- 5,7-OH, 2-Ph(4-OMe), 6-Me C17H14O5 298.29 Acute toxicity (oral, Category 4)
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one 7-OAc, 4-BrCH2 C12H9BrO4 297.10 Bromomethyl group aids further synthesis
3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-... Complex substitutions C26H30O7 454.51 High molecular weight, multi-O groups

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethylmethylamino group (electron-donating) at position 2 in the target compound may enhance nucleophilic aromatic substitution compared to bromine (electron-withdrawing) in .
  • Synthetic Flexibility: Bromomethyl () and acetyloxy () groups serve as handles for further functionalization, whereas the target compound’s amino group may enable Schiff base formation or salt generation .

Biological Activity

4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-, also known as a chromone derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, focusing on its inhibitory effects on monoamine oxidases (MAOs), antioxidant properties, and potential implications in neuropharmacology.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H17NO2
  • Molecular Weight : 281.34 g/mol

1. Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) play critical roles in the metabolism of neurotransmitters and are implicated in various neurological disorders. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.

  • Inhibitory Potency : Research indicates that 4H-1-benzopyran-4-one derivatives exhibit significant inhibitory activity against MAO-B with an IC50 value ranging from 0.035 μM to 0.51 μM depending on structural modifications .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with the active site of MAO-B, forming hydrogen bonds and π–π stacking interactions with key amino acids, enhancing its inhibitory efficacy .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.

  • Scavenging Activity : Compounds derived from benzopyran have shown strong radical scavenging abilities, contributing to their potential as therapeutic agents against oxidative stress-related conditions .
  • Cell Viability : In vitro studies using Vero cell lines demonstrated that these compounds maintain cell viability at concentrations up to 100 μg/mL, indicating low toxicity and favorable safety profiles .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Remarks
MAO-B Inhibition0.035 - 0.51 μMSelective for MAO-B over MAO-A
Antioxidant ActivityHighEffective in scavenging reactive oxygen species
Cell Viability>80% at 100 μg/mLLow toxicity in Vero cells

Case Study: Structural Activity Relationship (SAR)

Recent studies have explored the structural modifications of chromone derivatives to enhance their biological activity. For example:

  • Substituent Effects : The introduction of halogen groups on the phenyl ring has been shown to significantly affect MAO-B inhibition potency. Chlorine substituents at specific positions demonstrated superior inhibitory effects compared to bromine or fluorine .
  • Hybrid Compounds : Novel hybrid compounds combining chromone structures with piperidine derivatives have also been synthesized, displaying enhanced selectivity and potency against MAO-B .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes further functionalization to introduce alkyl, ester, and other substituents:

Reaction Type Reagents Product Key Observations
Alkylation Methyl iodide, Allyl bromide, etc.Alkylated derivativesEnhanced solubility and stability .
Esterification Phthalic anhydride, Chloroacetyl chlorideEster derivativesImproved lipophilicity for biological activity .
Amination Methylamine, Ethylamine, PropylamineAmino-substituted derivativesMicrowave-assisted synthesis yields 63–72% .

Microwave-Assisted Amination

Amine Type Yield (%) Melting Point (°C) Rf Value IR Peaks (cm⁻¹)
Methylamine63.12178–1800.61151.68, 1741.49
Ethylamine72.00184–1850.821149.41, 1649.50
PropylamineN/AN/AN/A1149.41, 1649.50

*Data adapted from microwave-assisted substitution studies .

Nucleophilic Substitution

  • Reactivity : The chlorophenyl group in the benzopyran core undergoes nucleophilic aromatic substitution with amines, facilitated by pyridine .

  • Mechanism :

    • Step 1 : Activation of the chlorophenyl group via electron donation from the benzopyran ring.

    • Step 2 : Attack by the amine nucleophile, replacing the chlorine atom.

    • Step 3 : Microwave irradiation accelerates the reaction, improving yields and reducing reaction times .

Cyclization via Algar-Flynn-Oyamada

  • Role of H₂O₂ : Acts as an oxidizing agent, promoting the formation of the benzopyran ring from chalcone intermediates .

  • Stereoelectronic Factors : The reaction involves peroxide-mediated epoxidation and subsequent ring-opening to form the chromone structure .

Spectroscopic Analysis

  • IR Peaks : Key peaks include:

    • Carbonyl (C=O) : ~1740 cm⁻¹ .

    • Aromatic C=C : ~1580–1640 cm⁻¹ .

    • Amine N–H Stretch : ~3300–3400 cm⁻¹ .

Chromatographic Data

  • TLC Rf Values : Range from 0.6 to 0.82 in ethyl acetate:n-hexane (2:8) .

  • Purity : Confirmed via column chromatography (silica gel, 60–120 mesh) .

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